molecular formula C9H19IO B3153685 9-Iodononan-1-ol CAS No. 76334-30-0

9-Iodononan-1-ol

Cat. No.: B3153685
CAS No.: 76334-30-0
M. Wt: 270.15 g/mol
InChI Key: DERKZNXHICJXOU-UHFFFAOYSA-N
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Description

9-Iodononan-1-ol is an organic compound with the chemical formula C9H19IO. It is a colorless liquid with a distinct odor. This compound is part of the nonanol family, which includes various alcohols with nine carbon atoms and a hydroxyl group attached to the first carbon atom.

Synthetic Routes and Reaction Conditions:

  • Isomerization of Allyl Alcohol: One common method to synthesize this compound involves the isomerization of allyl alcohol. This process requires specific catalysts and controlled reaction conditions to ensure the correct isomer is produced.

  • Reaction with Methyl Oleate: Another method involves reacting methyl oleate with triethylsilyl hydrotrioxide and lithium aluminum hydride. This reaction produces this compound as an intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound is typically carried out in large reactors with precise temperature and pressure controls to optimize yield and purity. The choice of method depends on the desired scale and specific application of the compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as aldehydes or ketones.

  • Reduction: Reduction reactions can convert this compound into other reduced forms, including alkanes or alkenes.

  • Substitution: Substitution reactions involve replacing the iodine atom with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: Alkanes, alkenes.

  • Substitution Products: Various iodine-substituted compounds.

Scientific Research Applications

9-Iodonononan-1-ol has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Industry: It is utilized in the manufacturing of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 9-Iodononan-1-ol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically oxidized to form a carbonyl group, while the iodine atom may remain intact or be replaced by another functional group.

Molecular Targets and Pathways:

  • Enzyme Inhibition: In biochemical assays, this compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

  • Polymerization: In industrial applications, it can participate in polymerization reactions, leading to the formation of new materials.

Comparison with Similar Compounds

  • 1,9-Nonanediol: A diol with two hydroxyl groups at the ends of a nine-carbon chain.

  • 1-Nonanol: A primary alcohol with a hydroxyl group attached to the first carbon atom.

Properties

IUPAC Name

9-iodononan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19IO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKZNXHICJXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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